4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl propanoate
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Overview
Description
The compound “4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl propanoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring (a fused benzene and furan ring), a chromen ring (a fused chromene and benzene ring), and a propanoate ester group . The presence of these functional groups will influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzofuran and chromen rings, as well as the methoxy, methyl, and propanoate groups . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar regions could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Modular Synthetic Approaches
A modular approach to benzofurans and 2H-chromenes, utilizing Claisen rearrangement and ring-closing metathesis, has been developed to access phenylpropanoid natural products. This strategy underscores the significance of benzofuran and chromene structures in synthesizing natural products and pharmaceuticals, highlighting the compound's relevance in drug discovery and natural product synthesis (Kotha & Solanke, 2022).
Quantum Studies and Nonlinear Optical Properties
Research into the quantum studies, nonlinear optical (NLO), and thermodynamic properties of novel benzofuran and chromene derivatives illustrates the compound's potential in materials science. For instance, detailed spectral analysis and theoretical studies using density functional theory (DFT) elucidate the electronic structure, reactivity, and NLO properties, indicating applications in electronic and photonic devices (Halim & Ibrahim, 2022).
Antimicrobial Activity
The synthesis of novel derivatives, including structures similar to 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl propanoate, and their evaluation for antimicrobial activity represent another vital application. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mandala et al., 2013).
Optical and Photoelectrical Characterizations
Investigations into the optical and photoelectrical properties of benzofuran and chromene derivatives reveal their utility in optoelectronic applications. Studies on novel compounds, assessing their band structures, optical properties, and photoelectrical characterizations, suggest these molecules could be valuable in developing photovoltaic devices and optoelectronic sensors (Ibrahim et al., 2017).
Synthesis and Fluorescence Properties
The synthesis of benzo[c]coumarin carboxylic acids and their solid-state fluorescence properties highlight the compound's potential in developing fluorescent materials. These materials, due to their enhanced fluorescence in both solution and solid states, could find applications in bioimaging, sensors, and organic light-emitting diodes (OLEDs) (Shi, Liang, & Zhang, 2017).
Mechanism of Action
properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-4-20(23)26-17-10-14-15(11-21(24)27-18(14)8-12(17)2)19-9-13-6-5-7-16(25-3)22(13)28-19/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHJTFZJVMTKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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